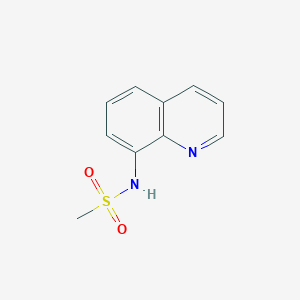

N-(quinolin-8-yl)methanesulfonamide

概述

描述

8-喹啉甲磺酰胺是一种有机化合物,属于喹啉类及其衍生物。 这些化合物含有喹啉部分,它由一个苯环与一个嘧啶环稠合形成苯并[b]氮杂苯

准备方法

化学反应分析

Regioselective Halogenation

N-(quinolin-8-yl)methanesulfonamide undergoes regioselective C5 halogenation using trihaloisocyanuric acids (TXCA) under metal-free conditions .

Reaction Conditions and Outcomes

| Halogen Source | Product | Major Product Yield | Minor Product (Dihalogenation) Yield |

|---|---|---|---|

| TCCA (Cl) | C5-chloro derivative | 72% | 13% (C5,C7-dichloro) |

| TBCA (Br) | C5-bromo derivative | 86% | 7% (C5,C7-dibromo) |

-

Mechanism : Electrophilic aromatic substitution directed by the electron-donating sulfonamide group.

-

Key Observations :

Metal Complexation

The sulfonamide acts as a bidentate ligand, coordinating to metal ions via the sulfonamide nitrogen and quinoline nitrogen atoms .

Functional Group Modifications

Substitutions at the sulfonamide group modulate biological activity and metal-binding properties:

-

Phenyl substitution : Introducing a phenyl group at the sulfonamide improves steric complementarity in enzyme binding pockets (e.g., GLO1 inhibition) .

-

Methyl substitution : A 2-methyl group on the quinoline ring reduces activity due to steric clashes with protein residues (e.g., Gln33 in GLO1) .

Stability and Reactivity Trends

科学研究应用

8-喹啉甲磺酰胺有若干科学研究应用:

化学: 用作配位化学中的配体,以及合成更复杂分子的构建块。

生物学: 研究其作为酶抑制剂的潜力,特别是针对蛋氨酸氨肽酶。

医学: 探索其潜在的治疗应用,包括抗菌和抗癌活性。

作用机制

8-喹啉甲磺酰胺的作用机制涉及其与特定分子靶标的相互作用。 例如,它通过与酶的活性位点结合来抑制蛋氨酸氨肽酶,从而阻止从新生蛋白质中去除 N 端蛋氨酸 。这种抑制会破坏蛋白质合成并导致各种细胞效应。

相似化合物的比较

类似化合物

- 8-喹啉苯甲酰胺

- 8-喹啉乙酰胺

- 8-喹啉丙酰胺

独特性

8-喹啉甲磺酰胺由于其磺酰胺基团而具有独特性,该基团赋予其独特的化学和生物学性质。 与其他喹啉衍生物相比,它表现出不同的反应模式和潜在的治疗应用 。

生物活性

N-(quinolin-8-yl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with methanesulfonyl chloride under basic conditions. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated a series of quinoline-sulfonamide derivatives, including this compound, for their ability to modulate pyruvate kinase muscle isoform 2 (PKM2), a key enzyme in cancer metabolism. The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and others .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | 10 |

| MDA-MB-231 (Breast Cancer) | 4.8 | 9 |

| U87-MG (Glioblastoma) | 6.0 | 8 |

| COLO829 (Melanoma) | 5.5 | 11 |

The selectivity index indicates that the compound exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential as a targeted therapy.

2.2 Antimicrobial Activity

This compound has also shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell division and inhibition of key metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

3.1 PKM2 Modulation

The anticancer activity is primarily attributed to the modulation of PKM2, which plays a critical role in aerobic glycolysis in cancer cells. By inhibiting PKM2 activity, this compound effectively reduces pyruvate levels, leading to decreased energy production in cancer cells and promoting apoptosis .

3.2 Antibacterial Mechanism

The antibacterial action is believed to stem from its ability to bind to bacterial proteins involved in cell division processes, disrupting normal cellular functions and leading to cell death . The sulfonamide moiety enhances its binding affinity to these targets.

4. Case Studies

A notable case study involved the application of this compound in treating lung cancer models in vitro and in vivo. The compound was administered to A549 xenograft models, resulting in a significant reduction in tumor size compared to controls, underscoring its potential as an effective therapeutic agent .

属性

IUPAC Name |

N-quinolin-8-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEPUTZVZYUENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146038 | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-76-2 | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。